Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol. It is characterized by a tetrahydroisoindole structure, which is a bicyclic compound derived from isoindole. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its CAS number is 65880-17-3, and it is also referred to as ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate .
These reactions underscore the compound's versatility in synthetic organic chemistry.
Research on the biological activity of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is limited but suggests potential pharmacological properties. Compounds with similar structures have exhibited various biological activities such as:
Further research is needed to elucidate its specific biological mechanisms and efficacy.
Several synthetic routes have been proposed for the preparation of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate:
These methods highlight the compound's accessibility for research and industrial applications.
Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate finds applications in various domains:
The compound's structural features make it valuable in developing new therapeutic agents.
Interaction studies involving Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate primarily focus on its reactivity with biological macromolecules. Preliminary studies suggest:
These studies are essential for understanding its potential therapeutic applications.
Several compounds share structural similarities with Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate. Notable examples include:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Ethyl 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylate | Indazole derivative | Antitumor activity |
Ethyl 3-methyl-4,5,6,7-tetrahydroisoindole-1-carboxylate | Methyl-substituted isoindole | Enhanced bioactivity |
Ethyl 4-methyl-2H-pyrrole-3-carboxylate | Pyrrole derivative | Neuroprotective effects |
Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate stands out due to its unique tetrahydroisoindole structure which allows for diverse functionalization possibilities. Its potential biological activities further enhance its appeal compared to other similar compounds.
Irritant